2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazole dihydrochloride
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Overview
Description
The pyrrolidine moiety is typically added via a nucleophilic substitution reaction. The (2R)-pyrrolidine-2-yl group can be introduced using a suitable chiral auxiliary to ensure the stereochemistry of the final product.
Formation of the Dihydrochloride Salt
The final product is often treated with hydrochloric acid to convert it into its dihydrochloride form, which enhances its solubility and stability for industrial applications.
Preparation Methods
The synthetic route to 2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazole dihydrochloride involves several key steps:
Synthesis of the Benzodiazole Core
This can be achieved through the condensation of o-phenylenediamine with carboxylic acid derivatives or its equivalents under high-temperature conditions.
Chemical Reactions Analysis
2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazole dihydrochloride can undergo a variety of chemical reactions:
Oxidation
It can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxides or carboxylic acids.
Reduction
Reduction can be achieved using hydride donors like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution Reactions
This compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole core, when reacted with suitable nucleophiles.
Cyclization Reactions
Under appropriate conditions, it can participate in cyclization reactions, forming polycyclic structures.
Reagents and Conditions
Common reagents include strong acids or bases, oxidizing agents, and reductants, with reaction conditions varying from mild to highly controlled environments.
Products
These reactions yield various derivatives, including hydroxylated, alkylated, or acylated products, depending on the conditions and reagents used.
Scientific Research Applications
This compound finds use in numerous scientific research domains:
Chemistry
It serves as a building block in the synthesis of more complex organic molecules and catalysts.
Biology
The compound is studied for its potential in modulating biological pathways due to its structural similarity to bioactive molecules.
Medicine
It is explored for its pharmaceutical properties, including its potential as a ligand for receptors or enzymes, thus playing a role in drug discovery.
Industry
It is utilized in various industrial processes, including the manufacture of advanced materials and agrochemicals.
Mechanism of Action
The exact mechanism by which 2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazole dihydrochloride exerts its effects depends on its application:
Molecular Targets
It may interact with specific proteins, enzymes, or receptors, altering their activity.
Pathways
By binding to these molecular targets, it can modulate biochemical pathways, leading to therapeutic effects or changes in cellular processes.
Comparison with Similar Compounds
When compared to similar compounds:
Structural Uniqueness
The presence of both a benzodiazole core and a chiral pyrrolidine ring makes it unique.
Similar Compounds
Other benzodiazole derivatives or pyrrolidine-containing molecules, such as 2-[(2R)-pyrrolidin-2-yl]benzimidazole or 2-[(2S)-pyrrolidin-2-yl]benzodiazole, may offer different properties and applications but lack the combined structural features of this compound.
Properties and Applications
The unique structure of 2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazole dihydrochloride often results in distinct pharmacological or chemical properties that differentiate it from similar molecules.
Properties
CAS No. |
1217695-26-5 |
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Molecular Formula |
C11H15Cl2N3 |
Molecular Weight |
260.16 g/mol |
IUPAC Name |
2-[(2R)-pyrrolidin-2-yl]-1H-benzimidazole;dihydrochloride |
InChI |
InChI=1S/C11H13N3.2ClH/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10;;/h1-2,4-5,10,12H,3,6-7H2,(H,13,14);2*1H/t10-;;/m1../s1 |
InChI Key |
CPYWWIVISUIUSH-YQFADDPSSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=NC3=CC=CC=C3N2.Cl.Cl |
Canonical SMILES |
C1CC(NC1)C2=NC3=CC=CC=C3N2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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